molecular formula C13H14ClNO2 B3002948 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone CAS No. 883547-12-4

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone

Cat. No.: B3002948
CAS No.: 883547-12-4
M. Wt: 251.71
InChI Key: VPGJSFKUQFWLSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone (CAS RN: 883547-18-0) is a chloroacetyl-substituted indole derivative with the molecular formula C₁₄H₁₆ClNO₂ and a molecular weight of 265.74 g/mol . Its structure features:

  • A 2-methoxyethyl group attached to the indole nitrogen (N-1 position).
  • A methyl group at the 2-position of the indole ring.
  • A reactive chloroacetyl moiety at the 3-position.

This compound is primarily used as a synthetic intermediate in medicinal chemistry, though its specific biological activities remain underexplored in the provided evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-[1-(2-methoxyethyl)indol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-17-7-6-15-9-11(13(16)8-14)10-4-2-3-5-12(10)15/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGJSFKUQFWLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone typically involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Another method involves the use of methanesulfonic acid under reflux conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production rate and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Triethylamine, dichloromethane, low temperatures.

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed

    Substitution: Formation of substituted indole derivatives.

    Oxidation: Formation of oxindoles.

    Reduction: Formation of alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C12H14ClN1O2C_{12}H_{14}ClN_1O_2, with a molecular weight of approximately 241.7 g/mol. Its structure features a chloro group attached to an indole derivative, which is known for its biological activity.

Antibacterial Activity

Indole derivatives, including 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone, have been studied for their antibacterial properties. Research indicates that compounds with indole structures exhibit significant activity against various bacterial strains. For instance, one study demonstrated that indole-based compounds can disrupt bacterial cell wall synthesis, leading to increased susceptibility to antibiotics .

Antitumor Activity

The potential of this compound as an antitumor agent has been highlighted in several studies. Indole derivatives have shown promise in inhibiting cancer cell proliferation. A notable study reported that certain indole compounds induce apoptosis in cancer cells through the activation of specific signaling pathways . This mechanism suggests that this compound may also exhibit similar effects.

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
AntibacterialIndole derivativesDisruption of cell wall synthesisOkabe & Adachi, 1998
AntitumorVarious indole compoundsInduction of apoptosisSchollmeyer et al., 1995

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2-methoxyethylamine with a chloroacetyl derivative of an indole compound. This process allows for the introduction of the chloro group while maintaining the integrity of the indole structure. Characterization techniques such as NMR and mass spectrometry are employed to confirm the compound's identity and purity.

Case Study 1: Antibacterial Efficacy

In a laboratory setting, a series of indole derivatives were tested against Staphylococcus aureus and Escherichia coli. Among them, this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as a therapeutic agent against resistant bacterial strains.

Case Study 2: Cancer Cell Line Studies

A study involving various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with this compound resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its role as an antitumor agent.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone involves its interaction with various molecular targets and pathways. The indole moiety is known to interact with enzymes and receptors, modulating their activity. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways . The methoxy-ethyl group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Indole Core

The biological and chemical properties of indole-based chloroethanones are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Analogues
Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 1-(2-Methoxyethyl)-2-methylindole-3-chloroacetyl C₁₄H₁₆ClNO₂ Synthetic intermediate
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone 7-Methoxyindole-3-chloroacetyl C₁₀H₈ClNO₂ Low yield (23%); potential anticancer
2-Chloro-1-(7-chloro-1H-indol-3-yl)ethanone 7-Chloroindole-3-chloroacetyl C₁₀H₇Cl₂NO Lower yield (11%); halogenated scaffold
2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanone 2-(4-Chlorophenyl)indole-3-chloroacetyl C₁₆H₁₁Cl₂NO Increased lipophilicity
2-Chloro-1-(5-fluoro-1H-indol-3-yl)ethanone 5-Fluoroindole-3-chloroacetyl C₁₀H₇ClFNO Enhanced metabolic stability
JWH-203 (Controlled Substance) 2-(2-Chlorophenyl)indole-3-chloroacetyl C₂₀H₁₉ClNO Psychoactive properties
Electronic Effects
  • Electron-Donating Groups (e.g., Methoxy): The target compound’s 2-methoxyethyl group enhances solubility in polar solvents compared to halogenated analogues (e.g., 7-chloro derivative) .
  • Electron-Withdrawing Groups (e.g., Cl, F): Halogen substituents (e.g., 7-Cl, 5-F) increase electrophilicity at the chloroacetyl group, facilitating nucleophilic substitution reactions .
Steric Effects
  • The 2-methyl group on the indole ring in the target compound may hinder interactions in biological systems compared to unsubstituted analogues like 2-chloro-1-(1H-indol-3-yl)ethanone .

Biological Activity

2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone is an organic compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This compound features a chloro group, a methoxyethyl group, and an indole moiety, which contribute to its potential pharmacological properties. Research into this compound has revealed various mechanisms of action and therapeutic potentials, particularly in anticancer applications.

  • Molecular Formula : C11H14ClNO2
  • Molecular Weight : 229.69 g/mol
  • CAS Number : 883547-12-4
  • Structure :
    • Chemical Structure

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The chloro group facilitates nucleophilic substitution reactions, while the indole ring can participate in π-π interactions with biological macromolecules, enhancing binding affinity. The methoxyethyl group improves solubility and bioavailability, making the compound more effective in biological systems .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays. For instance:

Cell Line IC50 (µM) Reference
MCF-7 (breast cancer)5.4
HEPG2 (liver cancer)4.8
A549 (lung cancer)6.0

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

Mechanistic Insights

The anticancer effect is thought to be mediated through the induction of apoptosis and inhibition of cell proliferation. Mechanistic studies have shown that the compound can:

  • Induce cell cycle arrest at the G2/M phase.
  • Activate caspase pathways leading to programmed cell death.
  • Inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway .

Case Studies

A notable case study involved the administration of this compound in combination with standard chemotherapeutics. In this study, researchers found that co-treatment enhanced the efficacy of existing drugs while reducing side effects, highlighting the compound's potential as an adjunct therapy in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.